

A Comparative Toxicological Analysis: Acriflavine Hydrochloride vs. Methylene Blue

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Compound of Interest

Compound Name: Acriflavine hydrochloride

Cat. No.: B1501712

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This guide provides an objective comparison of the toxicological profiles of **Acriflavine hydrochloride** and Methylene blue. The analysis is supported by experimental data to assist in evaluating their relative safety and potential applications in a research context.

Quantitative Toxicity Analysis

The following table summarizes key quantitative toxicity data for **Acriflavine hydrochloride** and Methylene blue, providing a direct comparison of their acute toxicity and inhibitory concentrations in various models.

Toxicological Endpoint	Acridine Hydrochloride	Methylene Blue	Model System	Citation
LD ₅₀ (Oral)	1,048 mg/kg	1,180 mg/kg	Rat	[1][2]
LD ₅₀ (Intravenous)	Not Available	77 mg/kg	Mouse	[3]
LD ₅₀ (Intraperitoneal)	Not Available	150 mg/kg	Mouse	[3]
IC ₅₀ (Antiproliferative)	Varies by cell line	0.66 µM (660 nM)	A375 Melanoma Cells	[4]
IC ₅₀ (Enzymatic/Pathway)	4.6 µM (MCT4-Basigin interaction)	64.6 µM (P-gp inhibition)	In vitro assay	[5][6]

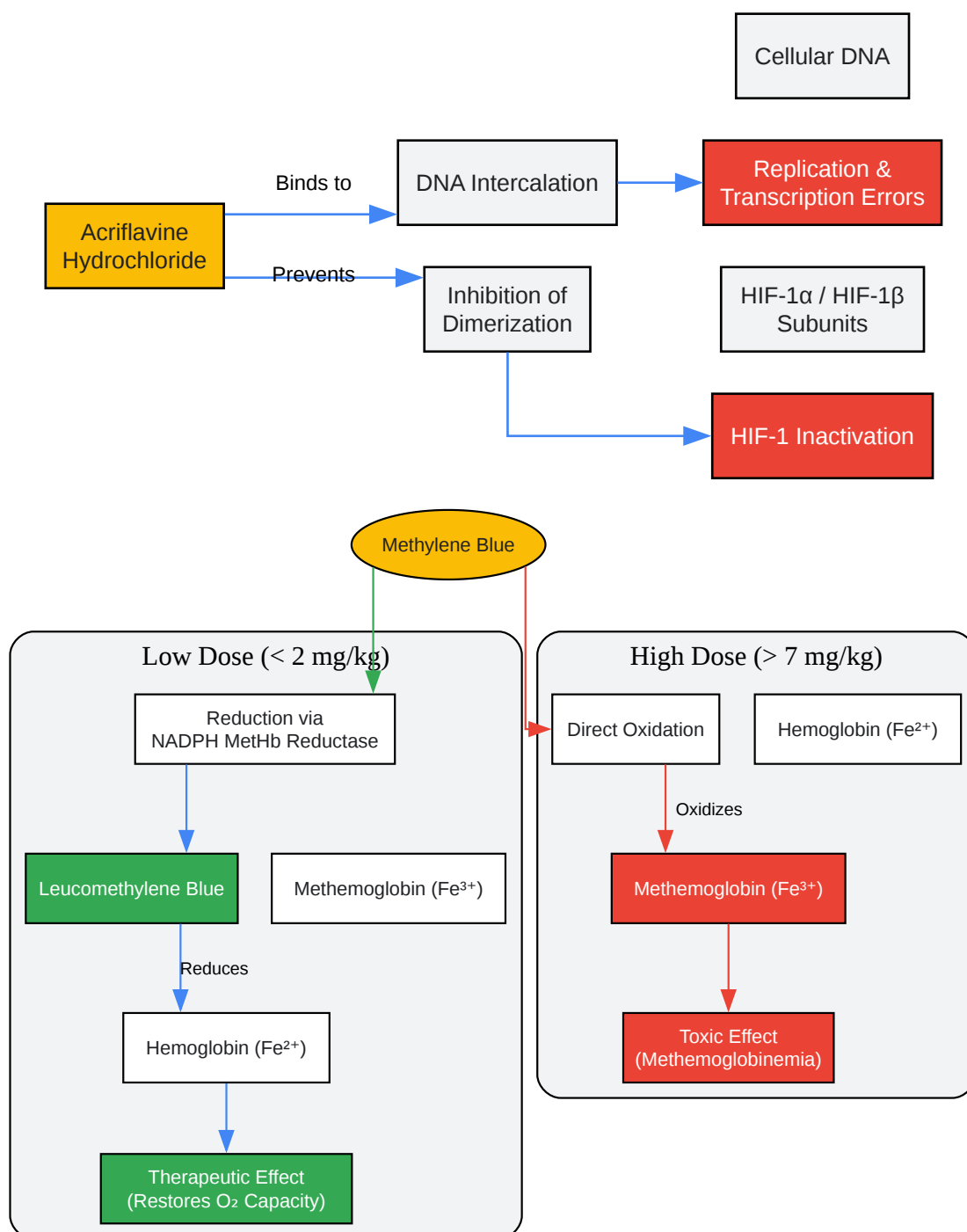
Mechanism of Toxicity

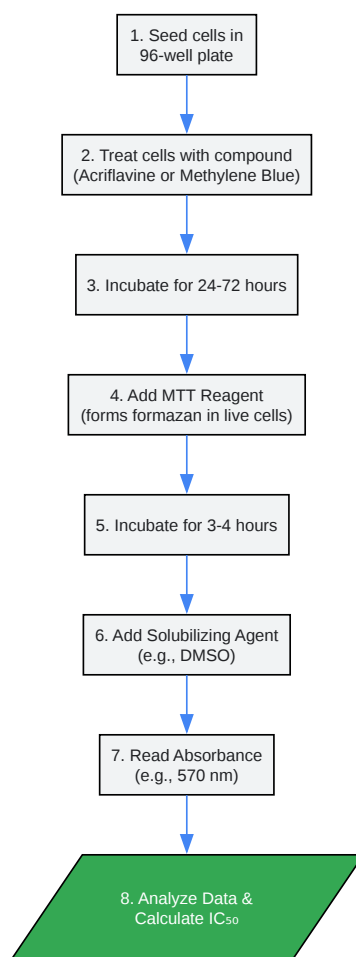
The primary mechanisms through which **Acridine hydrochloride** and Methylene blue exert their toxic effects differ significantly, impacting their cellular and systemic consequences.

Acridine Hydrochloride

Acridine's toxicity primarily stems from its interaction with nucleic acids. Its primary mechanisms include:

- **DNA Intercalation:** As an acridine derivative, Acridine can insert itself between the base pairs of DNA.[7] This action can disrupt DNA replication and transcription, leading to errors that can trigger cell cycle arrest and apoptosis, ultimately resulting in cytotoxicity.[7]
- **HIF-1 Inhibition:** Acridine is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to hypoxia.[5][8] It prevents the dimerization of the HIF-1α and HIF-1β subunits, which is crucial for its function.[5][7] While this is a mechanism of therapeutic interest in oncology, its disruption of normal cellular processes contributes to its overall biological effect.





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